
3-n-Butoxypropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Butoxypropionamide is an organic compound with the molecular formula C₇H₁₅NO₂ It is a derivative of propionamide, where the hydrogen atom on the nitrogen is replaced by a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-n-Butoxypropionamide can be synthesized through the reaction of 3-bromopropionic acid with butanol in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group. The reaction can be represented as follows:
BrCH2CH2COOH+C4H9OH→C4H9OCH2CH2CONH2+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-n-Butoxypropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-n-Butoxypropionamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be used in studies related to enzyme inhibition or as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-n-Butoxypropionamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The butoxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propionamide: The parent compound, lacking the butoxy group.
3-Bromopropionamide: A halogenated derivative with different reactivity.
3-Butoxypropylamine: An amine derivative with different functional properties.
Uniqueness
3-n-Butoxypropionamide is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-butoxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9) |
InChI Key |
LUHSLKNIPILBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


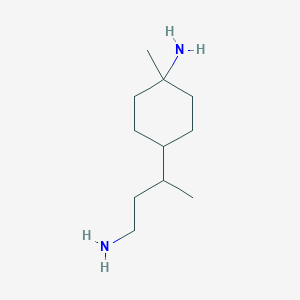

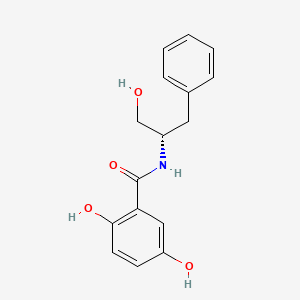

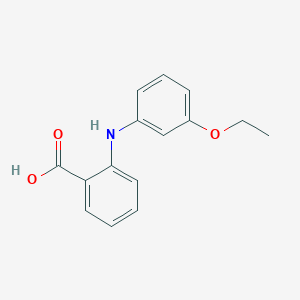


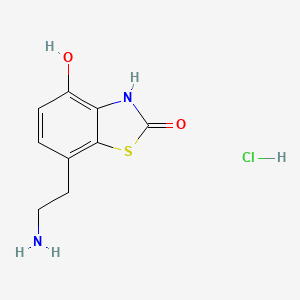

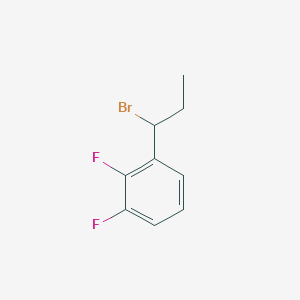

![2-(3-Methoxy-4-nitrophenyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8313648.png)
![2-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]thiazole](/img/structure/B8313650.png)

